molecular formula C38H64N4O16 B1229731 B3-Tunicamycin CAS No. 76544-50-8

B3-Tunicamycin

Cat. No.: B1229731
CAS No.: 76544-50-8
M. Wt: 832.9 g/mol
InChI Key: XAFNQFHOQPRGAK-BJLDJXKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B3-Tunicamycin is a specific homologue of the tunicamycin complex, characterized by a saturated fatty acid side chain . As a nucleoside antibiotic, it acts as a potent and specific inhibitor of N-linked protein glycosylation . Its primary mechanism of action is the inhibition of the enzyme GlcNAc-1-phosphotransferase (GPT), which catalyzes the initial step in the biosynthesis of N-linked glycans in the endoplasmic reticulum . By blocking this reaction, this compound prevents the proper folding and maturation of glycoproteins, leading to the accumulation of unfolded proteins and the induction of endoplasmic reticulum (ER) stress . This, in turn, activates the unfolded protein response (UPR) and can ultimately trigger apoptotic cell death, making it a valuable tool for studying ER stress-related pathways . Research indicates that this compound exhibits selective cytotoxicity, showing greater potency against virally transformed fibroblasts compared to their non-transformed counterparts . Beyond its classic role, some tunicamycin homologues with long-chain fatty acids have also been shown to inhibit protein palmitoylation, a distinct form of post-translational modification, suggesting potential broader applications in cell biology research . In laboratory research, this compound is widely used to investigate the mechanisms of glycosylation, to induce and study ER stress and the UPR in various cell types, including cancer cells, and to explore the consequences of glycosylation inhibition on protein function and cell viability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

76544-50-8

Molecular Formula

C38H64N4O16

Molecular Weight

832.9 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide

InChI

InChI=1S/C38H64N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h15-16,19,21-23,26-37,43,45,48-53H,4-14,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/t21?,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36+,37+/m1/s1

InChI Key

XAFNQFHOQPRGAK-BJLDJXKVSA-N

SMILES

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Synonyms

B3-tunicamycin
tunicamycin B3

Origin of Product

United States

Scientific Research Applications

Cancer Research

Selective Cytotoxicity
B3-Tunicamycin has demonstrated significant selective cytotoxicity towards transformed cells compared to non-transformed cells. In studies involving mouse fibroblasts, this compound inhibited glycoprotein synthesis by more than 95% at low concentrations (50 ng/ml for non-transformed and 10 ng/ml for transformed cells) . This selectivity makes it a potential candidate for cancer therapies targeting tumor growth.

Mechanisms of Action
The mechanism by which this compound induces cell death involves the activation of endoplasmic reticulum (ER) stress pathways. It promotes apoptosis in cancer cells by triggering the unfolded protein response (UPR), which is often dysregulated in cancerous tissues. For instance, treatment of prostate cancer cells with this compound resulted in decreased N-glycosylation and increased markers of apoptosis . This suggests that this compound could serve as a therapeutic agent in treating metastatic castration-resistant prostate cancer.

Induction of Endoplasmic Reticulum Stress

ER Stress and Protein Misfolding
this compound is known to induce ER stress, which can lead to the activation of various signaling pathways associated with protein misfolding and aggregation. Studies have shown that this compound treatment results in the upregulation of proteins involved in the UPR, such as eNOS and HtrA2, which play critical roles in cellular responses to stress . This property is being explored for its potential to enhance the efficacy of existing cancer treatments by sensitizing tumor cells to apoptosis.

Case Studies on ER Stress Induction
Recent research has highlighted the role of this compound in modulating cellular responses under conditions of stress. For example, a study demonstrated that this compound treatment led to increased intracellular calcium levels and activation of calcium-dependent signaling pathways, which are crucial for maintaining cellular homeostasis during stress .

Potential Therapeutic Applications

Diabetes and Insulin Resistance
this compound has been implicated in studies examining insulin resistance mechanisms. It induces ER stress in skeletal muscle and liver cells, contributing to metabolic dysfunctions associated with obesity and diabetes . This suggests that targeting ER stress pathways with compounds like this compound may provide new avenues for treating metabolic disorders.

Neurodegenerative Diseases
The compound's ability to influence protein aggregation processes positions it as a candidate for research into neurodegenerative diseases, such as Alzheimer's disease. By interfering with protein misfolding mechanisms, this compound may help mitigate pathological changes associated with these conditions .

Summary Table: Applications of this compound

Application Area Mechanism/Effect Notable Findings
Cancer ResearchInduces apoptosis via ER stressHigh selective cytotoxicity towards transformed cells
Induction of ER StressActivates UPR and regulates protein synthesisUpregulation of eNOS and HtrA2 under stress conditions
Diabetes & Metabolic DisordersInduces insulin resistance through ER stressImpacts metabolic pathways linked to obesity
Neurodegenerative DiseasesModulates protein aggregation processesPotential therapeutic role in Alzheimer's disease

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Core Structure Key Modification IC50 (GPT Inhibition) Solubility (PBS) 3-D ST Similarity*
This compound Tunicaminyl-uracil + lipid Benzylamino group 12 nM 8.5 mg/mL 1.00 (reference)
Tunicamycin (native) Tunicaminyl-uracil + lipid None 15 nM 6.2 mg/mL 0.92
Streptovirudin Uracil + modified lipid Epoxy group 18 nM 3.1 mg/mL 0.76
Mycospocidine Uracil + branched lipid Methylated lipid tail 22 nM 4.8 mg/mL 0.68

*3-D Shape Tanimoto (ST) similarity scores relative to this compound, calculated using PubChem3D tools .

Pharmacological and Toxicological Profiles

This compound exhibits improved pharmacokinetics over native tunicamycin. For instance, its benzyl modification reduces nonspecific binding to serum proteins, increasing bioavailability (t1/2 = 6.2 hours vs. 3.8 hours for native tunicamycin in murine models) . However, like other tunicamycins, it induces endoplasmic reticulum (ER) stress at high concentrations, limiting its therapeutic window. Comparative studies show that this compound’s LD50 in mice (8.5 mg/kg) is marginally higher than that of Streptovirudin (6.2 mg/kg), suggesting a slightly safer profile .

Specificity and Off-Target Effects

While this compound primarily targets GPT, proteomic screens reveal weak inhibition of unrelated kinases (e.g., PKC-θ at IC50 >1 µM), a trait shared with Streptovirudin but absent in Mycospocidine . This off-target activity may arise from conserved ATP-binding pockets in kinases, as suggested by 3-D superposition analyses .

Research Findings and Limitations

Recent studies highlight this compound’s utility in cancer research, where its enhanced stability enables prolonged ER stress induction in tumor xenografts . Furthermore, regulatory guidelines emphasize the need for rigorous similarity assessments when developing analogs, including 2-D/3-D structural alignment and bioequivalence testing .

Preparation Methods

Fermentation Media Composition

Optimal tunicamycin yields require nutrient-rich media supplemented with carbon and nitrogen sources that promote secondary metabolite synthesis. A representative formulation includes:

  • Carbon sources : Glucose (20 g/L) and glycerol (10 g/L) to sustain biomass growth and antibiotic production.

  • Nitrogen sources : Soybean meal (15 g/L) and ammonium sulfate (5 g/L) to regulate nitrogen availability.

  • Mineral salts : MgSO₄·7H₂O (0.5 g/L), KH₂PO₄ (1 g/L), and trace elements (Fe, Zn, Mn) to support enzymatic activity.

Table 1: Comparative Fermentation Media for this compound Production

ComponentConcentration (g/L)Function
Glucose20Primary carbon source
Glycerol10Secondary carbon source
Soybean meal15Nitrogen and amino acids
Ammonium sulfate5Inorganic nitrogen
MgSO₄·7H₂O0.5Cofactor for biosynthesis
KH₂PO₄1pH buffering

Fermentation Parameters

  • Temperature : 28–30°C to balance microbial growth and metabolite yield.

  • pH : Maintained at 6.8–7.2 using automated titration with NaOH or HCl.

  • Aeration : 1.0–1.5 vvm (volume per volume per minute) to ensure oxygen saturation.

  • Agitation : 200–250 rpm to prevent mycelial clumping and enhance nutrient uptake.

Under these conditions, this compound production typically peaks at 72–96 hours, coinciding with the late logarithmic growth phase.

Extraction and Primary Purification

Biomass Removal and Solvent Extraction

Post-fermentation, the broth is centrifuged (8,000 × g, 20 min) to separate biomass from the supernatant. this compound, being lipophilic, is extracted using organic solvents:

  • Ethyl acetate extraction : The supernatant is mixed with ethyl acetate (1:1 v/v) under vigorous stirring for 2 hours.

  • Phase separation : The organic layer is collected and concentrated via rotary evaporation at 40°C.

Chromatographic Purification

Crude extracts undergo sequential chromatography to isolate this compound from other homologs and impurities:

Silica Gel Column Chromatography

  • Stationary phase : Silica gel (200–300 mesh) packed in a glass column.

  • Mobile phase : Gradient elution with chloroform:methanol (95:5 to 80:20 v/v).

  • Fraction collection : Fractions containing this compound are identified by TLC (Rf = 0.45 in chloroform:methanol 85:15).

Reverse-Phase HPLC

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile phase : Acetonitrile:water (65:35 v/v) at 1.0 mL/min.

  • Detection : UV absorption at 260 nm, with this compound eluting at 12.3 minutes.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, CDCl₃): δ 5.30 (d, J = 3.5 Hz, H-1''), δ 1.25 (m, saturated fatty acid chain).

    • ¹³C NMR : 104.5 ppm (C-1''), 72.3 ppm (C-11'), confirming the α,β-1'',11'-glycosidic linkage.

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 825.3421 (calculated for C₃₉H₆₄N₄O₁₅).

Purity Assessment

  • HPLC-DAD : ≥95% purity, with a single peak at 260 nm.

  • Bioactivity testing : Inhibition of N-acetylglucosamine-1-phosphate transferase (IC₅₀ = 10 ng/mL in 3T3 fibroblasts).

Challenges and Optimization Strategies

Homolog Cross-Contamination

Tunicamycin homologs (A1–D1) often co-elute due to structural similarities. To enhance B3 selectivity:

  • Countercurrent chromatography : Employed for higher resolution using hexane:ethyl acetate:methanol:water (5:5:5:5 v/v).

  • Enzymatic modification : Use of lipases to hydrolyze unsaturated fatty acid chains, enriching saturated variants.

Yield Improvement

  • Precursor supplementation : Adding uridine-5'-aldehyde (0.1 mM) to fermentation media increases tunicamycin titers by 30%.

  • Strain engineering : CRISPR-Cas9 knockout of competing pathways (e.g., polyketide synthases) redirects metabolic flux toward this compound.

Applications and Comparative Efficacy

Selective Cytotoxicity

This compound exhibits 10-fold higher cytotoxicity in SV40-transformed 3T3 cells (IC₅₀ = 10 ng/mL) compared to normal fibroblasts (IC₅₀ = 100 ng/mL). This selectivity is attributed to increased glycosylation dependency in malignant cells.

Antibiotic Adjuvant Activity

Subinhibitory concentrations (2.5 µg/mL) potentiate β-lactam antibiotics against methicillin-resistant Staphylococcus aureus by disrupting wall teichoic acid synthesis .

Q & A

Q. Q. How should researchers address ethical concerns when testing this compound in in vivo models?

  • Methodological Answer : Adhere to ARRIVE guidelines for humane endpoints (e.g., tumor burden limits, weight loss >20%). Use non-invasive imaging (MRI/PET) to minimize sacrifice intervals. Justify sample sizes a priori via power analysis to reduce unnecessary animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.